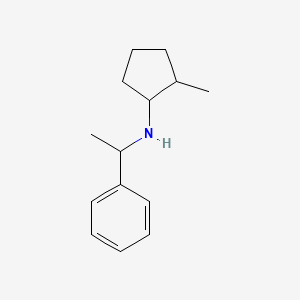
2-methyl-N-(1-phenylethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentane ring substituted with a methyl group and a phenylethylamine moiety .
Preparation Methods
The synthesis of 2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with methylamine and phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving amine receptors and their interactions with different ligands.
Medicine: Research involving this compound may focus on its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as amine receptors. The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .
Comparison with Similar Compounds
2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
N-Phenylethylcyclopentanamine: Lacks the methyl group on the cyclopentane ring, which may affect its binding affinity and activity.
2-Methylcyclopentanamine: Does not have the phenylethyl group, leading to different chemical and biological properties.
N-Methylcyclopentanamine: Similar structure but with a different substitution pattern, resulting in distinct reactivity and applications
These comparisons highlight the unique structural features of this compound and its specific applications in research and industry.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-N-(1-phenylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11-7-6-10-14(11)15-12(2)13-8-4-3-5-9-13/h3-5,8-9,11-12,14-15H,6-7,10H2,1-2H3 |
InChI Key |
PQQUQFYXUGPQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















